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L-METHIONINE (METHYL-13C)

Cat. No.: B1579915
M. Wt: 150.20
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Description

Significance of Stable Isotope Labeling in Biological Systems Research

Stable isotope labeling is a powerful technique that has revolutionized the study of biological systems. By introducing molecules containing stable isotopes like carbon-13, nitrogen-15, or deuterium (B1214612) into cells or organisms, researchers can track their metabolic fate. diagnosticsworldnews.comsilantes.com This method offers several key advantages over older techniques that used radioactive isotopes:

Safety: Stable isotopes are non-radioactive, posing no danger to researchers or the environment, making them suitable for a wider range of studies, including those in humans. diagnosticsworldnews.commetsol.com

Accuracy: The use of stable isotopes allows for precise quantification of metabolic fluxes and the identification of metabolites with high accuracy using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov

Dynamic Measurement: It enables the direct measurement of the rates of synthesis, degradation, and remodeling of biomolecules, providing a dynamic view of metabolic processes. diagnosticsworldnews.com

This technique allows scientists to trace the intricate web of biochemical pathways, understand how nutrients are utilized, and investigate the effects of diseases or drugs on cellular metabolism. metsol.comsilantes.com

Rationale for Methyl-13C Specific Isotopic Enrichment in L-Methionine

The specific labeling of the methyl group in L-Methionine with ¹³C is particularly strategic due to methionine's central role as a primary methyl group donor in countless biological reactions. fishersci.com The methyl group from methionine, in its activated form S-adenosyl-L-methionine (SAM), is transferred to a vast array of molecules, including DNA, RNA, proteins, and lipids. smolecule.comacs.org

By using L-Methionine (Methyl-¹³C), researchers can:

Trace Methylation Pathways: Unambiguously track the transfer of the methyl group to various substrates, allowing for the detailed study of methylation and its role in gene regulation, signal transduction, and other cellular processes. smolecule.comresearchgate.net

Quantify Metabolic Flux: Precisely measure the rate at which methyl groups are transferred, providing quantitative insights into the activity of methylation pathways under different conditions. smolecule.comnih.gov

Identify Novel Methylated Molecules: Discover previously unknown molecules that are targets of methylation by tracing the incorporation of the ¹³C label. nih.govnih.gov

This targeted labeling approach provides a powerful lens to specifically investigate the extensive network of methylation reactions that are fundamental to cellular function.

Overview of Key Research Paradigms Enabled by L-Methionine (Methyl-13C)

The use of L-Methionine (Methyl-¹³C) has opened up new avenues of research and has become a cornerstone in several key scientific disciplines:

Metabolomics: This field involves the comprehensive study of all small molecules (metabolites) within a biological system. L-Methionine (Methyl-¹³C) is used to trace metabolic pathways, identify novel metabolites, and quantify metabolic fluxes, providing a detailed snapshot of the cell's metabolic state. nih.govisotope.com In cancer research, for instance, it has been used to study the altered methionine metabolism in tumors. researchgate.netnih.gov

Proteomics: In proteomics, the large-scale study of proteins, L-Methionine (Methyl-¹³C) is used to label proteins for quantitative analysis. By comparing the abundance of ¹³C-labeled proteins with their unlabeled counterparts, researchers can study changes in protein expression and turnover. silantes.comisotope.com

Epigenetics: This area of research focuses on modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. L-Methionine (Methyl-¹³C) is instrumental in studying DNA and histone methylation, key epigenetic modifications that play crucial roles in development and disease. nih.govacs.org Researchers can track the source of methyl groups for these modifications and understand how metabolic states influence the epigenome. nih.govnih.gov

The versatility of L-Methionine (Methyl-¹³C) makes it an indispensable tool for gaining a deeper, more dynamic understanding of complex biological processes at the molecular level.

Interactive Data Table: Properties of L-Methionine (Methyl-13C)

PropertyValueSource
Molecular Formula C₄¹³CH₁₁NO₂S medchemexpress.com
Molecular Weight ~150.20 g/mol isotope.commedchemexpress.comsigmaaldrich.com
CAS Number 49705-26-2 isotope.comsigmaaldrich.comnih.gov
Isotopic Purity Typically ≥98% isotope.comsigmaaldrich.com
Appearance White to off-white powder sigmaaldrich.com
Melting Point ~284 °C (decomposes) sigmaaldrich.comchemicalbook.com

Properties

Molecular Weight

150.20

Purity

98%

Origin of Product

United States

Synthesis, Isotopic Characterization, and Precursor Integrity for Research Applications

Methodologies for Isotopic Enrichment of L-Methionine (Methyl-13C)

The synthesis of L-Methionine (Methyl-13C) is achieved through precise chemical methods designed to introduce the ¹³C isotope specifically at the methyl position.

One common and direct synthetic route involves the reaction of L-homocysteine with a ¹³C-labeled methylating agent, such as iodomethane-¹³C (¹³CH₃I). chemicalbook.com In this nucleophilic substitution reaction, the sulfur atom of L-homocysteine attacks the ¹³C-labeled methyl group of iodomethane, forming the desired S-(methyl-¹³C)-L-methionine.

More advanced and versatile synthetic strategies have also been developed. One such method is based on the palladium-catalyzed C(sp³)–H functionalization of a protected L-alanine derivative. rsc.org This approach allows for the high-yield introduction of a ¹³C-methyl group, ultimately leading to the target amino acid after several synthetic steps. rsc.org These chemical synthesis methods are crucial for producing high-purity L-Methionine (Methyl-¹³C) required for demanding research applications. chempep.com

Synthetic Route Precursors Key Reaction Type Reference
Direct MethylationL-Homocysteine, Iodomethane-¹³CNucleophilic Substitution chemicalbook.com
C-H FunctionalizationProtected L-Alanine, Iodomethane-¹³CPalladium-Catalyzed C(sp³)–H Functionalization rsc.org

Production and Derivatization of ¹³C-Labeled S-Adenosylmethionine (SAM) from L-Methionine (Methyl-¹³C)

L-Methionine (Methyl-¹³C) serves as the direct precursor for the in vitro and in vivo synthesis of S-Adenosylmethionine (SAM), the universal methyl donor in biological systems. smolecule.comasm.org The derivatization to SAM-¹³C transfers the isotopic label to this critical metabolite, enabling the study of methylation in numerous biological processes, including the modification of proteins, nucleic acids, and lipids. smolecule.com

The most common and efficient method for producing SAM-¹³C is through enzymatic synthesis. This approach leverages the enzyme methionine adenosyltransferase (MAT), also known as SAM synthetase, which catalyzes the condensation of L-Methionine (Methyl-¹³C) and adenosine (B11128) triphosphate (ATP). smolecule.comgoogle.com This method is highly favored for its stereospecificity, ensuring the production of the biologically active S,S-isomer.

The reaction is typically conducted under optimized physiological conditions. smolecule.com Post-synthesis, the SAM-¹³C product is often purified using techniques like ion-exchange chromatography to achieve high purity (>95%).

For larger-scale production, metabolically engineered microbial strains, such as Saccharomyces cerevisiae or Escherichia coli, are utilized. These strains are engineered to overexpress the MAT enzyme and are cultured in media supplemented with L-Methionine (Methyl-¹³C). nih.gov

Parameter Typical Condition Reference
EnzymeMethionine Adenosyltransferase (MAT) smolecule.com
SubstratesL-Methionine (Methyl-¹³C), ATP
CofactorMagnesium Ions (Mg²⁺)
pH7.5–8.0
Temperature37°C

Assessment of Isotopic Purity and Labeling Efficiency in Research Preparations

Ensuring the high isotopic purity of L-Methionine (Methyl-¹³C) and quantifying its incorporation efficiency into proteins are critical for the accuracy of tracer-based studies. Commercial preparations of L-Methionine (Methyl-¹³C) typically feature very high isotopic enrichment.

Table: Isotopic Purity of Commercial L-Methionine (Methyl-¹³C)

Parameter Reported Value Reference
Isotopic Enrichment 99.4% medchemexpress.com
Atom Percent ¹³C >99% cymitquimica.com
Atom Purity 99% fishersci.com

The two primary analytical techniques used for these assessments are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry, particularly using an orbital trap, is a powerful tool for quantifying isotopic labeling in peptides derived from proteins expressed with ¹³C-labeled amino acids. nih.govnih.govacs.org By digesting the labeled protein into peptides and analyzing their mass-to-charge (m/z) distributions, researchers can precisely determine the level of ¹³C incorporation. nih.govnih.gov The observed isotopic patterns are compared with theoretical distributions to calculate labeling efficiency and detect any isotopic dilution. acs.orguni-regensburg.de

NMR Spectroscopy: NMR is used to directly observe the ¹³C-labeled methyl groups. Two-dimensional ¹³C-¹H correlation spectra (like the HSQC experiment) show distinct signals for the ¹³C-methyl group of methionine. acs.orgbioscience.co.uk The efficiency of incorporation can be estimated by comparing the signal intensities of these peaks in the labeled sample to those in a natural abundance sample. rsc.org NMR is also highly effective at confirming that the label has not scrambled to other positions. bioscience.co.ukresearchgate.net

Control of Isotope Scrambling During Biosynthetic Incorporation

Isotope scrambling, the metabolic conversion of a labeled amino acid into other amino acids, can compromise the specificity of labeling experiments. nih.govckisotopes.com If the ¹³C label from methionine were to be transferred to other amino acids, it would lead to ambiguous signals and incorrect interpretations.

Fortunately, L-methionine exhibits minimal isotopic scrambling when used in protein biosynthesis, particularly in E. coli expression systems. nih.govportlandpress.com This is because methionine is an end-product of its biosynthetic pathway, meaning it is not readily converted into other amino acids. ckisotopes.com The most effective strategy to prevent scrambling is simply to supplement the growth medium with the labeled L-Methionine (Methyl-¹³C). nih.govportlandpress.com The cells will preferentially incorporate this exogenous amino acid into proteins rather than synthesizing it de novo, which also suppresses metabolic pathways that could lead to scrambling. ckisotopes.com

In contrast, amino acids that are metabolic intermediates, such as aspartate, glutamate, and threonine, are much more prone to scrambling. nih.govckisotopes.com For these, researchers often need to use auxotrophic host strains, where the genes for specific metabolic enzymes have been deleted to block the interconversion pathways. nih.gov However, for L-methionine, such measures are generally not required, making it a reliable and straightforward probe for NMR and MS studies. bioscience.co.ukportlandpress.comsigmaaldrich.com

Advanced Analytical Methodologies for L Methionine Methyl 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary technique that leverages the unique properties of L-Methionine (Methyl-13C) to provide high-resolution structural and dynamic information.

High-Resolution 13C-NMR for Metabolite Profiling and Structural Elucidation

High-resolution 13C-NMR spectroscopy, especially when coupled with L-Methionine (Methyl-13C) labeling, is instrumental in tracing the metabolic fate of the methionine methyl group. This technique enables the identification and quantification of various metabolites, providing insights into cellular metabolism.

In a study on a murine melanoma model, L-[methyl-13C]methionine was used to profile metabolites and distinguish between methionine-dependent and independent phenotypes. nih.gov The investigation revealed that in vivo, there was significant 13C-enrichment in creatine (B1669601) and phosphatidylcholine, indicating active utilization of the labeled methyl group in these pathways. nih.gov Conversely, S-adenosyl-Met and post-translationally N-methylated protein signals were less prominent in vivo compared to in vitro conditions. nih.gov This suggests a metabolic shift depending on the cellular environment. Furthermore, the study highlighted efficient transsulfuration in vivo, leading to labeled taurine. nih.gov

Untargeted 2D NMR metabolomics of tumor models labeled with L-[13C-methyl]methionine has been employed to explore the "non-DNA methylome," which includes the array of methyl acceptors beyond DNA. nih.govacs.org This approach has shown that the global methylome can differ significantly, for instance, between melanoma cell cultures and melanoma tumors, with the former being dominated by histone methylations and the latter by the methylation of small molecules in the cytoplasm. nih.gov

The use of 13C-NMR offers several advantages for metabolomics, including a wide spectral dispersion and the ability to directly observe the carbon backbone of metabolites. acs.org Although natural abundance 13C-NMR suffers from low sensitivity, isotopic labeling with compounds like L-Methionine (Methyl-13C) significantly enhances detection, making it a viable tool for routine analysis. acs.orgpnas.org Chemical derivatization with 13C-labeled reagents can further simplify complex spectra and improve the detection of specific metabolite classes, such as amino acids. pnas.orgnih.gov

Table 1: 13C-Enrichment Patterns in a Melanoma Model Using L-[methyl-13C]methionine

Metabolite/ProteinIn Vitro 13C-EnrichmentIn Vivo 13C-Enrichment
S-adenosyl-MetStrongPoor
N-methylated proteinsStrongPoor
CreatinePoorStrong
PhosphatidylcholinePoorStrong
TaurineNot specifiedLabeled

Methyl-Specific Isotope Labeling Strategies for Protein NMR Spectroscopy

Methyl-specific isotope labeling, particularly with L-Methionine (Methyl-13C), is a cornerstone technique for studying the structure, dynamics, and interactions of large proteins and protein complexes by solution NMR. ckisotopes.comnmr-bio.com The methyl groups of methionine, being located on a flexible side chain and often distributed throughout the protein structure, serve as sensitive probes. nih.gov

Characterization of Protein Structure and Dynamics using 13C-Methyl Probes

The introduction of 13C-labeled methyl groups into proteins, often in a deuterated background, significantly enhances spectral quality by reducing relaxation effects. ckisotopes.comunl.pt This allows for the study of high-molecular-weight proteins that would otherwise be intractable by conventional NMR methods. unl.ptnih.gov The favorable relaxation properties of methyl groups lead to sharp signals in 1H-13C correlation spectra, making them ideal for probing protein structure and dynamics. nih.govresearchgate.net

For instance, in the 75 kDa UvrB protein from Bacillus caldotenax, the 12 methionine residues were labeled with [methyl-13C]methionine to serve as probes. nih.gov The narrow linewidths of the resulting NMR signals, a consequence of the methyl groups' high mobility, facilitated the characterization of the protein's solution behavior. nih.gov Similarly, selective 13C labeling of methionine residues in the 80 kDa human transferrin protein allowed for the investigation of metal-induced conformational changes, demonstrating the power of this method for probing the structure and dynamics of large proteins. acs.orgnih.gov

Investigating Molecular Interactions and Conformational Changes in High-Molecular-Weight Proteins

L-Methionine (Methyl-13C) labeling is particularly valuable for studying molecular interactions and conformational changes in large protein systems. ckisotopes.com The chemical shifts of the labeled methyl groups are sensitive to their local environment and can report on binding events and allosteric transitions. acs.org

In the study of human transferrin (80 kDa), [1H, 13C] NMR investigations using 13C-methionine labeling revealed details of metal ion binding. acs.orgnih.gov The binding of Ga3+ ions was shown to occur preferentially to the C-lobe, followed by the N-lobe, and induced conformational changes that were monitored through the chemical shifts of specific methionine residues. acs.orgnih.gov Notably, the perturbation of a methionine residue in the C-lobe upon metal binding to the N-lobe provided evidence for interlobe communication, a critical aspect of the protein's function. acs.orgnih.gov

This approach has also been applied to the study of DNA polymerase β (pol β), where [methyl-13C]methionine labeling was used to monitor conformational changes upon substrate binding. researchgate.net Chemical shift and linewidth changes of a specific methionine residue in the lyase domain were observed upon the addition of DNA, indicating structural alterations in the protein. researchgate.net

Table 2: Applications of L-Methionine (Methyl-13C) in Protein NMR

Protein SystemMolecular WeightResearch FocusKey Findings
UvrB75 kDaSolution behavior and domain interactionsRevealed heterodimer formation of a specific domain in solution. nih.gov
Human Transferrin80 kDaMetal-induced conformational changes and interlobe communicationDemonstrated sequential metal binding and allosteric communication between lobes. acs.orgnih.gov
DNA Polymerase β~39 kDaSubstrate binding and conformational activationMonitored conformational changes in the lyase domain upon DNA binding. researchgate.net

Two-Dimensional [1H, 13C] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) NMR

Two-dimensional [1H, 13C] HSQC and HMQC experiments are fundamental to the analysis of L-Methionine (Methyl-13C) labeled samples. nih.govacs.org These techniques correlate the chemical shifts of the 13C-labeled methyl carbons with their directly attached protons, producing a unique cross-peak for each labeled methionine residue in the protein. acs.orgmdpi.com

The high sensitivity and resolution of these experiments, especially when applied to methyl groups, allow for the detailed study of very large proteins. acs.org The HSQC spectrum of [methyl-13C]methionine-labeled UvrB (75 kDa) showed well-resolved peaks for its 13 methionine residues, which could be assigned using site-directed mutagenesis. nih.gov Similarly, for the 80 kDa human transferrin, all nine methionine methyl groups were resolved and assigned in the [1H, 13C] HMQC spectrum. acs.orgacs.org

These spectra are highly sensitive to the local environment of the methyl groups, making them excellent tools for monitoring structural changes, protein folding, and ligand binding. researchgate.netresearchgate.net For example, in a study of DNA polymerase β, changes in the [1H, 13C] HSQC spectrum upon the addition of DNA and dATP revealed the conformational activation process. researchgate.net Furthermore, the use of these techniques on monoclonal antibodies (mAbs) has been shown to be a powerful method for assessing their higher-order structural integrity. mdpi.com

A comparison of HSQC and HMQC pulse sequences has shown that for high-molecular-weight proteins, HMQC can be significantly more sensitive due to a TROSY (Transverse Relaxation-Optimized Spectroscopy) effect that reduces relaxation losses. acs.org

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) is a cornerstone for metabolomics and isotope tracing studies due to its high sensitivity and ability to measure a wide range of metabolites simultaneously. nih.gov When coupled with chromatographic separation techniques, MS provides powerful platforms for the analysis of L-Methionine (Methyl-13C) and its downstream metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantifying metabolic fluxes. nih.gov In studies involving L-Methionine (Methyl-13C), cells are cultured with the labeled amino acid, and the incorporation of the 13C label into various metabolites is measured over time. nih.gov This allows for the determination of the rates of metabolic pathways, such as transmethylation and polyamine synthesis. nih.gov

The analytical workflow typically involves extracting metabolites from cells, followed by separation using liquid chromatography and detection by mass spectrometry. nih.gov To enhance the accuracy of quantification, an isotope-ratio approach is often employed, where known concentrations of unlabeled internal standards are added to the sample. nih.gov This method helps to normalize for variations in sample preparation and instrument response. nih.gov Derivatization of metabolites, such as using dansyl chloride for polyamines, can also be used to improve their chromatographic and mass spectrometric properties. nih.gov

LC-MS/MS is particularly valuable for its ability to separate isomers, which have the same mass-to-charge ratio (m/z) but different structures, a task that MS alone cannot perform. nih.gov The use of high-resolution mass spectrometers further enhances the ability to distinguish between metabolites with very similar masses. nih.gov

Table 1: Example of LC-MS/MS Parameters for Metabolite Analysis

ParameterDescriptionReference
Chromatography SystemWaters Acquity UPLC system researchgate.net
Mass DetectorQ-Exactive Orbitrap researchgate.net
Mobile Phase Flow Rate400 μl/min researchgate.net
Injection Volume2 μl researchgate.net
Ionization ModePositive and Negative Electrospray Ionization (ESI) researchgate.net
Mass Range100-1500 m/z researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust and well-established technique for the analysis of small, volatile metabolites. nih.gov For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility for GC analysis. nih.gov This often involves converting them into more volatile esters or silyl (B83357) derivatives. nih.govmdpi.com

GC-MS is highly effective for isotopic analysis, allowing for the quantification of 13C enrichment in protein-hydrolyzed amino acids. acs.org The high resolving power of capillary GC columns provides excellent separation of different metabolites. nih.gov Following separation, the compounds are ionized, typically by electron ionization, which produces a characteristic fragmentation pattern that aids in their identification. nih.gov

One of the strengths of GC-MS is the availability of extensive spectral libraries, which facilitates the identification of a large number of compounds in a single run. nih.gov However, a potential drawback is that some amino acids can degrade during the protein hydrolysis step required for analysis. acs.org Recent studies have focused on validating GC-MS-based approaches for positional isotopomer analysis by carefully selecting specific fragment ions to avoid analytical biases. mdpi.com

Table 2: Typical GC-MS Operating Conditions for Amino Acid Analysis

ParameterSettingReference
GC ColumnDB-5 (30m x 0.25mm i.d.) acs.org
Carrier GasHelium acs.org
Injection Temperature230 °C acs.org
MS Transfer Line Temperature250 °C acs.org
Ion Source Temperature250 °C acs.org
Operating ModeSelected Ion Monitoring (SIM) acs.org

Microfluidic capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful technique for metabolomics, offering rapid and highly accurate determination of isotopomer patterns in labeled compounds. nih.govresearchgate.net This method provides high separation efficiency with very small sample injection volumes, often in the nanoliter range. nih.gov A significant advantage of CE-MS is that it often does not require derivatization of analytes, simplifying sample preparation. nih.gov

Recent developments have integrated microfluidic CE devices, such as the ZipChip system, with high-resolution mass spectrometers like the Orbitrap Fusion Tribrid. nih.gov This combination allows for sensitive detection from minute amounts of sample, making it suitable for analyzing samples with limited biomass, such as those from prokaryotic cells. nih.gov The total run time for each sample can be as short as 15 minutes, including washing steps. nih.gov

CE-MS is particularly useful for separating charged metabolites. acs.org The use of specific capillary coatings and optimized background electrolytes can enhance the separation of various classes of metabolites. acs.orgresearchgate.net For instance, the analysis of anionic metabolites can be improved by using a platinum electrospray needle to prevent capillary plugging that can occur with stainless steel needles. acs.org

A key aspect of stable isotope tracing studies is the accurate quantification of isotopologue and isotopomer distributions. Isotopologues are molecules that differ only in their isotopic composition (e.g., the number of 13C atoms), while isotopomers are molecules that have the same number of isotopic atoms but at different positions. mdpi.com

Mass spectrometry is highly sensitive for detecting isotopologues, as the incorporation of 13C results in a predictable mass shift. mdpi.com High-resolution mass spectrometry can even distinguish between isotopologues labeled with different heavy isotopes, such as 2H versus 13C. nih.gov Software tools have been developed to automate the process of assigning LC-MS peaks from 13C-labeled compounds to their endogenous counterparts and to correct for the natural abundance of 13C. nih.govresearchgate.net

While MS is excellent for isotopologue analysis, NMR is generally superior for determining the specific position of the label within a molecule, thus providing isotopomer information. nih.gov However, advances in MS/MS techniques and the analysis of fragmentation patterns are providing ways to gain positional information from MS data as well. mdpi.com By combining data from multiple fragment ions of a derivatized metabolite in GC-MS, it is possible to calculate 13C-positional enrichments. mdpi.com Similarly, CE-MS/MS can reveal the position of a labeled carbon, which is crucial for elucidating metabolic pathways. nih.gov

The ability to accurately quantify both isotopologue and isotopomer patterns is essential for detailed metabolic flux analysis and for constructing and validating models of cellular metabolism. acs.orgnih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing One-Carbon Metabolism and the Methionine Cycle Dynamics

L-METHIONINE (METHYL-13C) is an invaluable tracer for studying the dynamics of the methionine cycle, a central hub in one-carbon metabolism. This cycle is responsible for the regeneration of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.

By tracking the ¹³C-labeled methyl group from L-methionine, researchers can elucidate the rates of transmethylation and remethylation. In transmethylation, the methyl group of SAM (derived from methionine) is transferred to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The homocysteine can then be remethylated to regenerate methionine, thus completing the cycle.

Homocysteine stands at a critical branch point in methionine metabolism. It can either be remethylated to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. The transsulfuration pathway is a key route for the synthesis of cysteine and subsequently glutathione, a major cellular antioxidant. pnas.org The use of ¹³C-labeled methionine allows for the quantification of the flux through the transsulfuration pathway, providing insights into the regulation of sulfur amino acid metabolism and redox homeostasis. nih.govnih.gov

A study in piglets using [1-¹³C]methionine demonstrated that a significant portion of dietary methionine is metabolized via transmethylation and transsulfuration in the gastrointestinal tract, highlighting the importance of this organ in whole-body homocysteine metabolism. pnas.orgnih.gov

The synthesis of SAM from methionine and ATP is a critical step in one-carbon metabolism. nih.gov L-METHIONINE (METHYL-13C) allows for direct tracing of the methyl group that will be incorporated into SAM. By measuring the enrichment of the ¹³C label in SAM and its downstream methylated products, researchers can quantify the rate of SAM biosynthesis and its utilization as a methyl donor. This is crucial for understanding the regulation of methylation events that are fundamental to numerous cellular processes, including epigenetic regulation and signal transduction.

One-carbon metabolism is intricately connected with other central metabolic pathways. For instance, the remethylation of homocysteine to methionine can utilize a methyl group derived from the folate cycle, which in turn receives one-carbon units from serine metabolism. nih.gov Tracing studies with ¹³C-labeled serine and methionine have revealed that under certain conditions, serine can contribute to the methionine cycle not only by providing one-carbon units for remethylation but also by supporting the de novo synthesis of ATP, which is essential for the conversion of methionine to SAM. nih.gov This highlights a critical link between amino acid metabolism, nucleotide synthesis, and methylation capacity.

The following table presents data from a study that used stable isotope tracers to quantify methionine cycle fluxes in healthy young men under fed and postabsorptive (fasting) states.

Metabolic FluxPostabsorptive State (μmol·kg⁻¹·h⁻¹)Fed State (μmol·kg⁻¹·h⁻¹)
Transmethylation (TM)5.8 ± 0.614.0 ± 1.3
Remethylation (RM)1.8 ± 0.45.7 ± 0.9
Transsulfuration (TS)4.0 ± 0.48.3 ± 0.6

Data from Storch et al., 1988. nih.gov

Quantitative ¹³C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.commdpi.com The use of stable isotope tracers like L-METHIONINE (METHYL-13C) is central to this methodology.

The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (tracer) into a biological system and measuring the distribution of the ¹³C label in downstream metabolites. creative-proteomics.comnih.gov The observed labeling patterns are a direct consequence of the metabolic fluxes through the network.

The methodological framework of a typical ¹³C-MFA experiment consists of several key steps:

Experimental Design: This involves selecting the appropriate ¹³C-labeled tracer, such as L-METHIONINE (METHYL-13C), and defining the experimental conditions to ensure the system reaches a metabolic and isotopic steady state. creative-proteomics.com

Tracer Experiment: The biological system (e.g., cell culture, organism) is supplied with the ¹³C-labeled substrate. creative-proteomics.com

Isotopic Labeling Measurement: After a period of incubation, metabolites are extracted, and the isotopic labeling patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

Flux Estimation: A computational model of the metabolic network is used to simulate the expected labeling patterns for a given set of metabolic fluxes. By comparing the simulated patterns with the experimentally measured data, the intracellular fluxes can be estimated by minimizing the difference between the two. creative-proteomics.comnih.gov

Statistical Analysis: A statistical evaluation is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes. creative-proteomics.com

Through this rigorous approach, ¹³C-MFA provides a quantitative snapshot of the operational state of the metabolic network, offering valuable insights into cellular physiology and disease mechanisms. creative-proteomics.comnih.gov

Non-Stationary Isotope Tracing for Dynamic Flux Quantification

In many biological systems, particularly in dynamic environments like cell cultures, achieving a metabolic and isotopic steady state for flux analysis is not always feasible. nih.govacs.org Non-stationary ¹³C metabolic flux analysis (INST-MFA) has emerged as a crucial technique to quantify metabolic fluxes in systems at a metabolic steady state but not an isotopic one. nih.govvanderbilt.eduresearchgate.net This method involves introducing a ¹³C-labeled substrate and measuring the dynamic changes in isotopic labeling of intracellular metabolites over time, before they reach isotopic equilibrium. vanderbilt.eduresearchgate.net

L-METHIONINE (METHYL-¹³C) is particularly useful in this context for several reasons. Methionine metabolism is often characterized by significant mixing between intracellular and large extracellular pools, which can prevent the system from reaching an isotopic steady state. nih.govacs.org By tracking the labeling kinetics of intracellular and extracellular methionine using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify fluxes even under these non-stationary conditions. nih.govacs.org

One notable application of this technique is in studying cancer cell metabolism. For instance, in human fibrosarcoma cells, feeding with ¹³C-methionine and measuring the isotope-labeling kinetics has allowed for the quantification of methionine metabolic fluxes. nih.govacs.org This approach has been instrumental in understanding the impact of mutations, such as the deletion of the enzyme methylthioadenosine phosphorylase (MTAP), on methionine metabolism. nih.gov

The general workflow for non-stationary isotope tracing with L-METHIONINE (METHYL-¹³C) involves:

Introducing L-METHIONINE (METHYL-¹³C) into the cell culture medium.

Collecting samples of cells and medium at multiple time points.

Extracting intracellular metabolites.

Analyzing the isotopic enrichment of methionine and its downstream metabolites using mass spectrometry.

Using computational models to fit the kinetic labeling data and estimate metabolic fluxes.

This dynamic approach provides a more accurate representation of cellular metabolism in systems that are constantly changing and adapting.

Development and Application of Metabolic Network Models for Flux Estimation

Metabolic network models are computational representations of the biochemical reactions within a cell. embopress.org When combined with experimental data from isotope tracing studies, these models can be used to estimate the rates (fluxes) of intracellular reactions. embopress.org ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method that integrates isotopic labeling data into these models to provide a detailed picture of cellular metabolism. nih.govnih.gov

The process of using L-METHIONINE (METHYL-¹³C) in metabolic network models for flux estimation typically involves the following steps:

Isotope Labeling Experiment: Cells are cultured in a medium containing L-METHIONINE (METHYL-¹³C) as the tracer.

Isotopomer Analysis: The distribution of ¹³C in proteinogenic amino acids and other metabolites is measured, often using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

Computational Flux Estimation: The experimental labeling data is input into a computational model of the organism's metabolic network. An optimization algorithm is then used to find the set of metabolic fluxes that best explains the observed isotope labeling patterns. nih.gov This is achieved by minimizing the difference between the experimentally measured and the computationally simulated ¹³C-enrichments of metabolites. nih.gov

For example, in the study of S-adenosyl-L-methionine (SAM) production in Saccharomyces cerevisiae, ¹³C-MFA was used to compare the metabolic flux distributions between a high SAM-producing strain and a control strain. nih.gov By analyzing the ¹³C-labeling patterns of proteinogenic amino acids, researchers were able to quantify the fluxes through central carbon metabolism, including the tricarboxylic acid (TCA) cycle. nih.gov This revealed that the high SAM-producing strain had significantly increased TCA cycle fluxes, leading to enhanced ATP regeneration. nih.gov

The development of sophisticated computational tools and algorithms has been critical for the advancement of ¹³C-MFA. These tools can handle complex metabolic networks and large datasets from isotopomer analysis, enabling a more accurate and comprehensive estimation of metabolic fluxes. nih.gov

Investigation of Methionine Metabolic Fluxes in Cellular and Microbial Models

L-METHIONINE (METHYL-¹³C) has been extensively used to investigate methionine metabolic fluxes in a variety of cellular and microbial models, providing valuable insights into both normal physiology and disease states.

Cellular Models:

In cancer research, understanding the alterations in methionine metabolism is of great interest, as many cancer cells exhibit "methionine dependence," meaning they are unable to proliferate when methionine is replaced by its precursor, homocysteine. nih.gov Using L-METHIONINE (METHYL-¹³C) as a tracer, researchers have quantified key fluxes in cancer cells.

A study on human fibrosarcoma cell lines (HT1080) with and without the MTAP enzyme provided quantitative data on methionine fluxes. The results showed that both transmethylation and propylamine (B44156) transfer fluxes were approximately 15% of the net methionine uptake, with minor changes due to MTAP deletion. nih.govacs.org However, the flux through ornithine decarboxylase, a pro-tumorigenic enzyme, doubled after MTAP deletion. nih.govacs.org

Metabolic FluxHT1080M- (MTAP deleted)HT1080M+ (MTAP present)
Transmethylation Flux (% of Met Uptake)~15%~15%
Propylamine Transfer Flux (% of Met Uptake)~15%~15%
Ornithine Decarboxylase Flux2-fold increaseBaseline

Microbial Models:

In industrial biotechnology, L-METHIONINE (METHYL-¹³C) is used to optimize the microbial production of valuable compounds. For instance, in the yeast Saccharomyces cerevisiae, which is used for the industrial production of S-adenosyl-L-methionine (SAM), ¹³C-MFA has been employed to understand the metabolic regulation behind high SAM production. nih.gov

A comparison of a high SAM-producing strain (Kyokai no. 6) with a control strain (S288C) revealed significant differences in their central carbon metabolism fluxes.

Metabolic PathwayKyokai no. 6 (High SAM)S288C (Control)
Tricarboxylic Acid (TCA) Cycle FluxConsiderably increasedBaseline
ATP ProductionIncreasedBaseline

These findings suggest that enhancing ATP regeneration through increased TCA cycle activity is a key factor for high SAM production. nih.gov

Elucidation of Biosynthetic Pathways of Complex Molecules and Natural Products

L-methionine, through its activated form S-adenosyl-L-methionine (SAM), is the primary donor of methyl groups in a vast array of biological methylation reactions. nih.gov These reactions are essential for the biosynthesis of numerous complex molecules and natural products, including alkaloids, flavonoids, and antibiotics. L-METHIONINE (METHYL-¹³C) serves as an invaluable tracer for elucidating the biosynthetic pathways of these compounds.

By feeding an organism with L-METHIONINE (METHYL-¹³C) and analyzing the resulting natural products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can pinpoint which methyl groups in the final molecule are derived from methionine. nih.gov This provides direct evidence for the involvement of specific methylation steps in the biosynthetic pathway.

For example, studies on the biosynthesis of various natural products have shown that O-methyl and N-methyl groups are often depleted in the ¹³C isotope compared to the rest of the molecule. nih.gov By using isotope ratio monitoring ¹³C NMR spectrometry, it has been demonstrated that the S-methyl group of L-methionine itself is naturally depleted in ¹³C. nih.gov This intrinsic isotopic signature is then transferred to the methylated natural products, providing a natural label to trace the origin of these methyl groups.

Furthermore, theoretical calculations combined with experimental data have shown a significant kinetic isotope effect associated with the enzyme methionine synthase, which catalyzes the synthesis of L-methionine. nih.gov This effect contributes to the observed ¹³C depletion in the methyl group of methionine and, consequently, in the methylated natural products derived from it. nih.gov

The use of L-METHIONINE (METHYL-¹³C) in these studies allows for:

Confirmation of methylation steps in a proposed biosynthetic pathway.

Identification of the specific carbon atoms that are methylated.

Understanding the enzymatic mechanisms of methyltransferases.

Gaining insights into the regulation of natural product biosynthesis.

This knowledge is crucial for metabolic engineering efforts aimed at increasing the production of medicinally or industrially important natural products.

Role in Investigating Biological Methylation Processes

Study of Protein Methylation Dynamics and Specificity

The use of L-METHIONINE (METHYL-13C) in conjunction with mass spectrometry-based proteomics has revolutionized the study of protein methylation, a post-translational modification (PTM) that plays a critical role in regulating protein function, cellular signaling, and gene expression. A key technique in this area is heavy methyl Stable Isotope Labeling by Amino Acids in Cell Culture (heavy methyl SILAC). In this approach, cells are cultured in a medium where natural methionine is replaced with a heavy version, such as L-methionine with a ¹³C-labeled and deuterated methyl group ([¹³CD₃]-methionine).

Once taken up by the cells, this heavy methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor, carrying the isotopic label. Methyltransferase enzymes then utilize this "heavy" SAM to transfer the labeled methyl group onto their protein substrates. This in vivo labeling strategy allows for the confident identification and quantification of methylated proteins and their specific methylation sites.

When samples from cells grown in "heavy" and "light" (unlabeled) media are mixed and analyzed by mass spectrometry, methylated peptides appear as pairs of peaks with a specific mass difference. This distinction enables the accurate quantification of changes in methylation levels under different cellular conditions and helps to differentiate true biological methylation from potential chemical artifacts that can occur during sample preparation. This method has been instrumental in expanding the known number of in vivo methylation sites on both histone and non-histone proteins.

The dynamic nature of protein methylation, involving both methylation and demethylation, can also be investigated using this isotopic labeling approach. By introducing the labeled methionine and monitoring its incorporation over time, researchers can determine the turnover rates of methyl groups on specific amino acid residues. For example, studies on histone proteins have revealed that different methylation states (mono-, di-, and tri-methylation) on lysine (B10760008) residues exhibit progressively slower rates of formation. Furthermore, it has been observed that methylation marks associated with actively transcribed genes have a faster turnover rate compared to those in silent gene regions, highlighting the dynamic regulation of the epigenome.

In terms of specificity, heavy methyl SILAC helps to identify the precise amino acid residues (primarily lysine and arginine) that are targeted by methyltransferases. By analyzing which proteins and which sites become labeled with the heavy methyl group, researchers can gain insights into the substrate specificity of these enzymes and the sequence or structural motifs they recognize. This information is crucial for understanding the regulatory networks controlled by protein methylation.

Technique Application in Protein Methylation Studies Key Findings Enabled by L-METHIONINE (METHYL-13C)
Heavy Methyl SILAC Identification and quantification of in vivo protein methylation sites.- Expansion of the known human methyl-proteome.- Differentiation between different methylation states (mono-, di-, tri-methylation).- Increased confidence in methylation site identification by distinguishing true enzymatic methylation from chemical artifacts.
Pulse-chase SILAC Measurement of methylation and demethylation rates (turnover).- Determination that histone methylation turnover is site-specific.- Observation that methylations on active genes have faster turnover rates.- Finding that mono-, di-, and tri-methylation states have different formation kinetics.
NMR Spectroscopy Structural and dynamic studies of proteins.- Probing conformational changes in proteins upon methylation.- Characterizing the local environment of methylated residues.

Analysis of Nucleic Acid Methylation (DNA, RNA) within an Epigenetic Research Context

L-METHIONINE (METHYL-13C) is a valuable tracer for investigating the epigenetic modifications of nucleic acids, specifically the methylation of DNA and RNA. These modifications are crucial for regulating gene expression and maintaining genome stability. The methyl group for these modifications is ultimately derived from SAM, which is synthesized from methionine. By supplying cells with L-METHIONINE (METHYL-13C), the ¹³C label is incorporated into SAM and subsequently transferred to DNA and RNA by DNA methyltransferases (DNMTs) and RNA methyltransferases, respectively.

This stable isotope labeling approach allows researchers to trace the flow of methyl groups within the one-carbon metabolism pathway and to study the dynamics of DNA and RNA methylation. While mass spectrometry can be used to detect ¹³C-labeled methyl groups in nucleic acid components, nuclear magnetic resonance (NMR) spectroscopy offers a powerful alternative for a more global view of methylation events.

Recent advancements in untargeted metabolomics using 2D ¹H-¹³C NMR spectroscopy have utilized L-METHIONINE (METHYL-13C) to explore the "global methylome," which encompasses all methylated molecules within a cell, not just DNA. acs.org This approach provides a snapshot of the various methyl acceptors present in a cell at a given time.

In such studies, cells or organisms are cultured with L-METHIONINE (METHYL-13C), and cell extracts are then analyzed by 2D NMR. The resulting spectra show correlation peaks between the ¹³C of the labeled methyl group and the protons attached to it, allowing for the identification of a wide range of methylated molecules. This technique has been particularly insightful in revealing the "non-DNA methylome," which includes methylated proteins (such as histones), lipids, and various small molecule metabolites.

For instance, studies in tumor models have shown that the global methylome can differ significantly between cultured cancer cells and tumors grown in vivo. acs.org In cell cultures, histone methylation was a dominant feature, while in tumors, the methylation of cytoplasmic small molecules was more prominent. acs.org This suggests a shift in methyl metabolism during tumor progression. By identifying the full spectrum of methyl acceptors, researchers can gain a more comprehensive understanding of how methyl group metabolism is interconnected with epigenetic regulation and cellular physiology in both healthy and diseased states.

Identified Methyl Acceptor Biological Context Analytical Technique
Histone Proteins (Lysine, Arginine) Epigenetic regulation, chromatin structure2D ¹H-¹³C NMR Spectroscopy
Creatine (B1669601) Energy metabolism2D ¹H-¹³C NMR Spectroscopy
Phosphatidylcholine Membrane composition, lipid metabolism2D ¹H-¹³C NMR Spectroscopy
Carnitine Fatty acid metabolism2D ¹H-¹³C NMR Spectroscopy

Methodological Considerations and Challenges in 13c Methionine Tracing Studies

Strategies for Minimizing Isotope Scrambling and Enhancing Labeling Specificity

Isotope scrambling, the distribution of the ¹³C label to positions other than the intended methyl group, can complicate the interpretation of tracing studies. To ensure that the observed labeling patterns accurately reflect the metabolic pathways of interest, several strategies can be employed to minimize scrambling and enhance labeling specificity.

One primary approach is the use of highly enriched L-methionine (methyl-¹³C), which ensures that the vast majority of the tracer molecules contain the ¹³C label exclusively at the methyl position. This minimizes the contribution of naturally occurring ¹³C isotopes at other carbon positions within the methionine molecule, which could otherwise confound the analysis.

Furthermore, careful selection of the experimental model and growth conditions is crucial. For instance, in cell culture studies, using a defined medium that lacks unlabeled methionine or contains it at very low concentrations can maximize the incorporation of the labeled tracer. This approach reduces the dilution of the ¹³C label by unlabeled endogenous pools of methionine, thereby enhancing the signal-to-noise ratio in downstream analyses.

Another key strategy involves the temporal control of the labeling experiment. Short incubation times with the ¹³C-methionine tracer are often preferred to capture the initial flux through primary metabolic pathways and minimize the potential for the ¹³C label to be redistributed through circuitous or slower secondary pathways. This is particularly important in studies of dynamic metabolic processes where rapid changes in pathway utilization are expected.

Finally, advanced analytical techniques can help to distinguish between specific labeling patterns and those resulting from scrambling. High-resolution mass spectrometry, for example, can resolve subtle differences in mass that may arise from the incorporation of the ¹³C label at different positions within a molecule. Similarly, nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the specific location of the ¹³C label within a metabolite's structure, offering a powerful means to validate the specificity of the labeling.

A comparative overview of strategies to enhance labeling specificity is presented below:

StrategyPrincipleAdvantagesDisadvantages
High Isotopic Enrichment of Tracer Use L-methionine with >99% ¹³C enrichment at the methyl position.Minimizes background from natural ¹³C abundance, leading to clearer signal.Can be more expensive than lower enrichment tracers.
Defined Culture Media Eliminate or minimize unlabeled methionine in the experimental medium.Maximizes the uptake and incorporation of the ¹³C-labeled tracer.May not be suitable for all cell types or experimental conditions; could induce metabolic stress.
Short Labeling Times Limit the duration of exposure to the ¹³C tracer.Captures initial metabolic fluxes and reduces the likelihood of label redistribution.May not be sufficient to achieve detectable labeling in slower metabolic pathways.
Advanced Analytical Methods Employ high-resolution mass spectrometry or NMR spectroscopy.Provides detailed information on the precise location of the ¹³C label, confirming specificity.Requires specialized instrumentation and expertise; can be lower throughput.

Experimental Design for Optimal 13C Label Incorporation and Detection

The successful application of L-methionine (methyl-¹³C) as a metabolic tracer is critically dependent on a well-designed experiment that optimizes both the incorporation of the ¹³C label into downstream metabolites and its subsequent detection by analytical instrumentation. Several factors must be carefully considered to achieve robust and reproducible results.

The concentration of the ¹³C-methionine tracer in the experimental system is a key parameter. It should be high enough to ensure sufficient label incorporation for detection but not so high as to perturb the normal metabolic state of the cells or organism under investigation. Preliminary dose-response experiments are often necessary to determine the optimal tracer concentration for a specific biological system.

The duration of the labeling period is another critical variable. The time required to reach isotopic steady state—where the isotopic enrichment of intracellular metabolites remains constant—can vary significantly depending on the metabolic pathway and the turnover rate of the metabolites of interest. nih.gov Time-course experiments are essential to characterize the kinetics of label incorporation and to select an appropriate endpoint for the study. nih.gov

The choice of analytical platform also plays a crucial role in experimental design. Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for ¹³C-methionine tracing studies due to its high sensitivity and ability to separate complex mixtures of metabolites. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes to increase their volatility. The specific capabilities and limitations of the chosen analytical method must be taken into account when designing the experiment.

Furthermore, proper sample preparation is paramount to preserve the isotopic labeling patterns established in vivo. Rapid quenching of metabolic activity at the time of sample collection is essential to prevent any further enzymatic reactions that could alter the distribution of the ¹³C label. This is typically achieved by flash-freezing the samples in liquid nitrogen or by using cold extraction solvents.

A summary of key considerations for experimental design in ¹³C-methionine tracing studies is provided in the following table:

ParameterConsiderationRecommended Approach
Tracer Concentration Must be sufficient for detection without causing metabolic perturbations.Conduct pilot studies to determine the optimal concentration range for the specific biological system.
Labeling Duration Should allow for adequate label incorporation, ideally reaching isotopic steady state for the metabolites of interest.Perform time-course experiments to establish the kinetics of label incorporation. nih.gov
Analytical Platform The chosen method (e.g., LC-MS, GC-MS) must have the required sensitivity and resolution to detect and quantify the labeled metabolites.Select the analytical platform based on the specific metabolites of interest and the desired level of detail in the analysis. nih.gov
Sample Quenching Metabolic activity must be stopped immediately upon sample collection to preserve in vivo labeling patterns.Use rapid quenching techniques such as flash-freezing or cold solvent extraction.
Biological Replicates Sufficient replicates are needed to ensure the statistical significance of the results.The number of replicates should be determined based on the expected biological variability and the desired statistical power.

Data Processing and Interpretation of Complex Isotope Patterns in High-Throughput Metabolomics

The analysis of data from ¹³C-methionine tracing studies, particularly in the context of high-throughput metabolomics, presents several challenges. The raw data generated by mass spectrometry consists of complex isotopic patterns for each detected metabolite, which must be carefully processed and interpreted to extract meaningful biological insights.

A critical first step in data processing is the correction for the natural abundance of stable isotopes, primarily ¹³C. mit.edu Even in unlabeled samples, a small fraction of carbon atoms will be ¹³C, leading to the presence of M+1, M+2, etc., isotopic peaks in the mass spectrum. mit.edu These naturally occurring isotopes must be mathematically subtracted from the observed isotopic distributions in the labeled samples to accurately determine the extent of ¹³C incorporation from the methionine tracer. oipub.com

Following natural abundance correction, the mass isotopomer distributions (MIDs) for each metabolite can be calculated. The MID represents the fractional abundance of each isotopologue (i.e., molecules of the same metabolite that differ only in their isotopic composition). nih.gov For example, in a ¹³C-methionine tracing experiment, the MID of a downstream metabolite would show the proportion of molecules that have incorporated zero, one, two, or more ¹³C atoms from the tracer.

The interpretation of these MIDs can be complex, as the labeling patterns can be influenced by multiple factors, including the activity of different metabolic pathways, the contributions of different carbon sources, and the dilution of the ¹³C label by unlabeled intracellular pools. Computational modeling and metabolic flux analysis (MFA) are often employed to quantitatively interpret the MIDs and to estimate the rates of metabolic reactions. nih.gov

In high-throughput metabolomics, the sheer volume of data adds another layer of complexity. Automated data processing pipelines are essential to handle the large number of samples and metabolites typically analyzed in such studies. These pipelines must be capable of accurately identifying metabolites, correcting for natural isotope abundance, and calculating MIDs in a robust and reproducible manner.

Challenges in the data processing and interpretation of ¹³C-methionine tracing data are summarized below:

ChallengeDescriptionApproach to Address
Natural Isotope Abundance The presence of naturally occurring stable isotopes can interfere with the measurement of ¹³C incorporation from the tracer. mit.eduMathematical correction algorithms are used to subtract the contribution of natural isotopes from the raw data. oipub.com
Complex Isotopic Patterns The incorporation of the ¹³C label can result in complex mass isotopomer distributions for downstream metabolites. nih.govMetabolic flux analysis and other computational modeling techniques are used to interpret the MIDs and estimate metabolic fluxes. nih.gov
Data Volume in High-Throughput Studies The large datasets generated in high-throughput metabolomics require efficient and automated processing methods.Development and application of specialized software and data analysis pipelines are necessary.
Metabolite Identification Accurate identification of all detected metabolites is crucial for the correct interpretation of the labeling patterns.Use of metabolite libraries, tandem mass spectrometry (MS/MS), and other identification strategies is required.

Analysis of Kinetic Isotope Effects (KIEs) in Methionine-Related Enzymatic Reactions

The substitution of a ¹²C atom with a heavier ¹³C atom at the methyl group of methionine can lead to a small but measurable change in the rate of enzymatic reactions involving the transfer of this methyl group. This phenomenon is known as the kinetic isotope effect (KIE), and its analysis can provide valuable insights into the mechanisms of enzyme-catalyzed reactions.

The study of KIEs in methionine-related enzymatic reactions can help to elucidate the catalytic mechanisms of methyltransferases, a large and diverse family of enzymes that play critical roles in numerous biological processes. For example, measuring the KIE for a specific methyltransferase can provide evidence for the nature of the transition state and can help to distinguish between different possible reaction mechanisms.

Theoretical calculations can also be used to predict the KIE for a given reaction mechanism. nih.gov A close agreement between the experimentally measured KIE and the theoretically predicted value can provide strong support for a proposed mechanism. nih.gov

The analysis of KIEs can be a powerful tool for probing the intimate details of enzymatic reactions involving L-methionine (methyl-¹³C). By combining experimental measurements with theoretical calculations, researchers can gain a deeper understanding of the fundamental principles of enzyme catalysis.

Future Directions in L Methionine Methyl 13c Research

Integration of ¹³C Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics approaches represents a paradigm shift in systems biology, moving from siloed datasets to a holistic understanding of cellular function. By combining L-methionine (methyl-¹³C) tracing with proteomics and transcriptomics, researchers can correlate changes in metabolic fluxes with alterations in protein expression and gene transcription, providing a more complete picture of the cellular response to various stimuli or disease states.

One of the key applications of this integrated approach is in cancer research. For instance, by tracing the ¹³C label from methionine into key metabolites and proteins, scientists can elucidate how cancer cells rewire their metabolism to support rapid proliferation. acs.org When combined with proteomic analysis, this can reveal the upregulation of specific enzymes involved in one-carbon metabolism, which is often dysregulated in cancer. nih.gov Transcriptomic data can further connect these changes to the underlying gene expression programs that drive tumorigenesis.

The use of L-methionine (methyl-¹³C) in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. nih.govoup.com In this method, one population of cells is grown in media containing the "heavy" ¹³C-labeled methionine, while another is grown in media with the "light" unlabeled version. When the proteomes of these cell populations are mixed and analyzed by mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the intensities of the heavy and light isotopic peaks. nih.gov This allows for the precise measurement of changes in protein expression in response to different conditions.

Future research will likely focus on developing more sophisticated methods for integrating these multi-omics datasets. This will involve the use of advanced bioinformatics and computational tools to build comprehensive models of cellular metabolism that can predict how perturbations in one layer of regulation (e.g., gene expression) will affect others (e.g., metabolic flux).

Development of Novel Isotope Labeling Strategies and Analytical Probes

The continuous development of new isotope labeling strategies and analytical probes is crucial for expanding the utility of L-methionine (methyl-¹³C) in metabolic research. These innovations aim to provide more detailed and dynamic information about metabolic pathways, often with higher sensitivity and specificity.

One area of active development is residue-specific isotope labeling, where the ¹³C label is incorporated into specific amino acid residues within proteins. nih.gov This technique, often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, allows researchers to probe the structure and dynamics of proteins at an atomic level. nih.govfishersci.com By selectively labeling methionine residues with ¹³C, scientists can study the role of these residues in protein function, folding, and interaction with other molecules. nih.gov

Another promising direction is the development of novel analytical probes that can be used to detect and quantify ¹³C-labeled metabolites with greater precision. Advances in mass spectrometry, for example, have enabled the development of highly sensitive methods for detecting subtle changes in the isotopic enrichment of metabolites. nih.gov These techniques are essential for accurately measuring metabolic fluxes and for studying pathways with low metabolite concentrations.

Furthermore, researchers are exploring new ways to deliver ¹³C-labeled methionine to cells and organisms, including the use of targeted delivery systems that can deliver the tracer to specific tissues or cell types. This will be particularly important for in vivo studies, where it is often challenging to achieve sufficient labeling of the target tissue.

Labeling StrategyDescriptionKey Applications
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are cultured in media containing either a "light" (e.g., ¹²C) or "heavy" (e.g., ¹³C) form of an amino acid. The relative abundance of proteins is determined by mass spectrometry.Quantitative proteomics, studying changes in protein expression. nih.govoup.com
Residue-Specific Isotope Labeling Specific amino acid residues within a protein are labeled with a stable isotope.NMR spectroscopy, protein structure and dynamics studies. nih.gov
Fluxomics using ¹³C Tracers Cells are fed a ¹³C-labeled substrate, and the distribution of the ¹³C label in downstream metabolites is measured to determine metabolic fluxes.Metabolic engineering, studying metabolic reprogramming in disease. acs.orgnih.gov

Advancements in Computational Modeling for Complex Metabolic Networks and Flux Prediction

The analysis of data from L-methionine (methyl-¹³C) tracing experiments relies heavily on computational modeling. As metabolic networks are incredibly complex, with numerous interconnected reactions, mathematical models are essential for interpreting the isotopic labeling patterns and for accurately predicting metabolic fluxes.

Metabolic Flux Analysis (MFA) is a widely used computational technique that uses isotope tracing data to quantify the rates of metabolic reactions. creative-proteomics.com In a typical ¹³C-MFA experiment, cells are fed a ¹³C-labeled substrate, such as L-methionine (methyl-¹³C), and the resulting isotopic labeling patterns of intracellular metabolites are measured by mass spectrometry or NMR. nih.gov This data is then used to constrain a mathematical model of the cell's metabolic network, allowing for the estimation of fluxes through various pathways.

Recent advancements in computational modeling have led to the development of more sophisticated MFA approaches that can handle larger and more complex metabolic networks. nih.gov These models can account for factors such as compartmentalization of metabolism within different organelles and the dynamic nature of metabolic fluxes. The integration of kinetic information into these models is a key area of future development, which will allow for more accurate predictions of how metabolic networks respond to changes in environmental conditions or genetic perturbations.

The development of user-friendly software for MFA is also crucial for making these powerful techniques more accessible to the broader research community. By providing intuitive interfaces and robust algorithms, these software packages will enable more researchers to apply MFA to their own biological systems of interest.

Computational ApproachDescriptionApplication in ¹³C-Methionine Research
Metabolic Flux Analysis (MFA) A computational method that uses isotope tracing data to quantify the rates of metabolic reactions within a network. creative-proteomics.comQuantifying fluxes through methionine metabolism and related pathways. nih.gov
Kinetic Modeling Incorporates information about enzyme kinetics into metabolic models to provide a more dynamic and predictive understanding of metabolic regulation.Predicting how changes in enzyme activity will affect methionine metabolism.
Genome-Scale Metabolic Modeling Utilizes annotated genome sequences to reconstruct the entire metabolic network of an organism, which can then be used for flux balance analysis.Providing a comprehensive framework for interpreting ¹³C-methionine tracing data in the context of the entire cellular metabolism.

Exploration of New Biological Systems and Pathways using L-Methionine (Methyl-¹³C) Tracers

While L-methionine (methyl-¹³C) has been extensively used to study well-characterized metabolic pathways in model organisms, there is a vast and largely unexplored landscape of new biological systems and pathways where this powerful tracer could be applied.

One exciting area of future research is the application of L-methionine (methyl-¹³C) tracing to study the metabolism of the gut microbiome. The gut microbiota plays a crucial role in human health and disease, and understanding the metabolic interactions between the host and the microbiome is a major research priority. By using ¹³C-labeled methionine, researchers can trace the flow of methyl groups between the host and the gut bacteria, shedding light on the complex metabolic crosstalk that occurs in this ecosystem.

Another promising frontier is the study of methionine metabolism in plants. nih.gov Methionine is an essential amino acid for plants, and it serves as a precursor for the synthesis of many important compounds, including the plant hormone ethylene (B1197577) and various secondary metabolites. nih.gov By using L-methionine (methyl-¹³C), researchers can investigate how plants regulate methionine metabolism in response to environmental stresses, such as drought or pathogen attack.

Furthermore, the use of L-methionine (methyl-¹³C) can help to uncover novel metabolic pathways and enzymatic reactions. By tracing the fate of the ¹³C-labeled methyl group, researchers may identify previously unknown metabolites and metabolic transformations. This "metabolic discovery" approach has the potential to reveal new aspects of cellular biochemistry and to identify new targets for drug development.

The exploration of these new biological systems and pathways will undoubtedly lead to a deeper understanding of the fundamental roles of methionine metabolism in health and disease, opening up new avenues for therapeutic intervention and biotechnological innovation.

Q & A

Advanced Research Question

  • Parallel feeding experiments : Use [¹³C]-acetate, [¹³C]-tryptophan, and [methyl-¹³C]-L-methionine in the same fungal strain (e.g., Penicillium cf. canescens) to map carbon sourcing for specific ring systems (e.g., bicyclo[2.2.2]diazaoctane).
  • ¹³C-NMR positional analysis : Assign labeled positions in metabolites like asperparaline A to distinguish between methyl group transfers (methionine-derived) versus acetate-derived carbons.
  • Quantitative incorporation rates : Calculate percentage enrichment via electrospray mass spectrometry to rank precursor utilization efficiency .

What advanced techniques integrate genomic data with isotopic labeling to elucidate unresolved biosynthetic pathways?

Advanced Research Question

  • Gene cluster silencing : Knock out putative methyltransferase genes in fungal biosynthetic gene clusters (BGCs) and assess loss of ¹³C-methyl incorporation via LC-MS/MS.
  • Multi-omics correlation : Pair RNA-seq data (to identify upregulated enzymes during labeling) with ¹³C metabolic flux analysis.
  • Heterologous expression : Express candidate methyltransferases in E. coli or yeast with labeled methionine to validate enzyme activity in vitro .

How should researchers address low incorporation rates of L-Methionine (Methyl-¹³C) in complex natural product biosynthesis?

Basic Research Question

  • Optimize feeding conditions : Use isotopically enriched precursors during peak biosynthetic phases (e.g., late-log phase in fungal cultures).
  • Competitive inhibition assays : Co-feed unlabeled methionine to assess whether endogenous methionine pools dilute the label.
  • Sensitivity-enhanced NMR : Employ cryoprobes or dynamic nuclear polarization (DNP) to detect low-abundance ¹³C signals in trace metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.